2-Hydroxyethyl 18-methoxycoronaridinate

説明

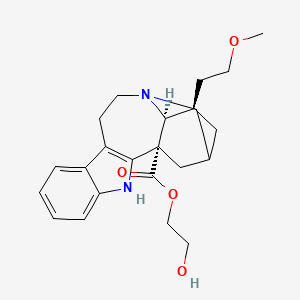

2-Hydroxyethyl 18-methoxycoronaridinate is a semi-synthetic derivative of coronaridine, an iboga alkaloid with a complex polycyclic structure. The compound features a hydroxyethyl ester group at position 2 and a methoxy substituent at position 16.

特性

分子式 |

C23H30N2O4 |

|---|---|

分子量 |

398.5 g/mol |

IUPAC名 |

2-hydroxyethyl (1S,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |

InChI |

InChI=1S/C23H30N2O4/c1-28-10-7-16-12-15-13-23(22(27)29-11-9-26)20-18(6-8-25(14-15)21(16)23)17-4-2-3-5-19(17)24-20/h2-5,15-16,21,24,26H,6-14H2,1H3/t15?,16-,21-,23+/m0/s1 |

InChIキー |

VOCSICAFSPBNRT-NVVKDKPXSA-N |

異性体SMILES |

COCC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OCCO |

正規SMILES |

COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OCCO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 18-methoxycoronaridinate involves multiple steps, starting from ibogaine or its derivatives. The key steps include:

Methoxylation: Introduction of a methoxy group at the 18th position.

Hydroxyethylation: Addition of a hydroxyethyl group at the 2nd position.

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations. Specific details on the reaction conditions are often proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification steps to isolate the final product. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

化学反応の分析

4. 科学研究への応用

18-メトキシコロナリジネート2-ヒドロキシエチルには、いくつかの科学研究への応用があります。

化学: 反応機構を研究し、新しい合成方法を開発するためのモデル化合物として使用されます。

生物学: 細胞プロセスへの影響と生体高分子との相互作用について調査されます。

医学: 特に依存症および関連する障害の治療における、潜在的な治療効果について研究されています.

工業: 特定の特性を持つ新しい材料や化学製品の開発に使用されます。

科学的研究の応用

2-Hydroxyethyl 18-methoxycoronaridinate has several scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.

Industry: Utilized in the development of new materials and chemical products with specific properties.

作用機序

6. 類似の化合物との比較

類似の化合物

18-メトキシコロナリジネート: 同様の依存症治療効果を持つが、効力が低い、密接に関連する化合物.

イボガイン: 18-メトキシコロナリジネート2-ヒドロキシエチルが誘導された親化合物であり、精神活性効果と依存症治療効果で知られています.

ノルイボガイン: イボガインの代謝物であり、同様の薬理学的特性を持っています.

独自性

18-メトキシコロナリジネート2-ヒドロキシエチルは、より高い効力とα3β4ニコチン性アセチルコリン受容体に対する選択的なアンタゴニスト活性により、独自性を持っています。 これは、親化合物と比較して、潜在的に副作用が少なく、依存症の新しい治療法を開発するための有望な候補となっています.

類似化合物との比較

Comparison with Structurally Similar Compounds

The hydroxyethyl and methoxy groups in 2-hydroxyethyl 18-methoxycoronaridinate are critical to its physicochemical and biological behavior. Below is a comparative analysis with compounds featuring analogous functional groups:

Hydroxyethyl-Containing Compounds

Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine) :

- Molecular Formula : C₉H₁₂N₄O₃ (224.2 g/mol) .

- Key Properties : The hydroxyethyl group enhances solubility in polar solvents, contributing to its role as a bronchodilator. Its hydrogen-bonding capacity likely improves membrane permeability .

- Applications : Used in pharmaceuticals for respiratory conditions.

Poly(2-Hydroxyethyl Methacrylate) (pHEMA) :

- Structure : A polymer with hydroxyethyl and methacrylate groups .

- Key Properties : Hydrophilic due to hydroxyethyl hydration, making it biocompatible for biomedical applications like contact lenses .

- Research Insight : NMR studies reveal hydroxyethyl hydration correlates with blood compatibility, suggesting similar hydration dynamics may influence this compound’s bioavailability .

Methoxy-Containing Compounds

- This aligns with coronaridine derivatives’ neuroactive profiles.

Phenolic Hydroxyethyl Derivatives

- Tyrosol (4-(2-Hydroxyethyl)phenol): Molecular Formula: C₈H₁₀O₂ (138.16 g/mol) . Key Properties: The hydroxyethylphenol moiety confers antioxidant activity and water solubility, critical in nutraceutical applications .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties | Applications |

|---|---|---|---|---|---|

| This compound | Not provided | Not available | Hydroxyethyl, Methoxy, Ester | Inferred: Moderate lipophilicity, H-bonding | Neuropharmacological research |

| Etophylline | C₉H₁₂N₄O₃ | 224.2 | Hydroxyethyl, Xanthine | Polar solubility, bronchodilation | Pharmaceuticals |

| Poly(2-hydroxyethyl methacrylate) | (C₅H₈O₂)ₙ | Polymer | Hydroxyethyl, Methacrylate | Hydrophilic, biocompatible | Biomaterials |

| Tyrosol | C₈H₁₀O₂ | 138.16 | Hydroxyethylphenol | Antioxidant, water-soluble | Nutraceuticals |

Research Findings and Implications

Hydration and Biocompatibility : Hydroxyethyl groups in pHEMA facilitate hydration, reducing protein adsorption and improving blood compatibility . This property may extend to this compound, influencing its interactions with biological membranes.

Pharmacological Activity : Etophylline’s hydroxyethyl group enhances solubility and target engagement . Similarly, the hydroxyethyl ester in the target compound may optimize its pharmacokinetic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。